Cas no 858680-24-7 (2-iodo-4-phenylaniline)
2-iodo-4-phenylaniline Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-amine, 3-iodo-
- 2-iodo-4-phenylaniline
- SCHEMBL3861923
- 3-Iodo-[1,1'-biphenyl]-4-amine
- NBGAGEUWEYBRSR-UHFFFAOYSA-N
- 3-iodobiphenyl-4-ylamine
- EN300-1724168
- 3-Iodo[1,1'-biphenyl]-4-amine
- 858680-24-7
- Z1473377749
- starbld0037211
-
- Inchi: 1S/C12H10IN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
- InChI Key: NBGAGEUWEYBRSR-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(=C1)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 294.98580g/mol
- Monoisotopic Mass: 294.98580g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26Ų
2-iodo-4-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1724168-0.05g |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
| Enamine | EN300-1724168-0.1g |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
| Enamine | EN300-1724168-0.25g |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
| Enamine | EN300-1724168-0.5g |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
| Enamine | EN300-1724168-1.0g |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1724168-2.5g |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
| Enamine | EN300-1724168-5.0g |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 5g |
$2816.0 | 2023-06-04 | |
| Enamine | EN300-1724168-10.0g |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 10g |
$4176.0 | 2023-06-04 | |
| 1PlusChem | 1P01DX71-50mg |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 50mg |
$332.00 | 2024-04-21 | |
| 1PlusChem | 1P01DX71-100mg |
2-iodo-4-phenylaniline |
858680-24-7 | 95% | 100mg |
$479.00 | 2024-04-21 |
2-iodo-4-phenylaniline Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-iodo-4-phenylaniline
Professional Introduction to 2-iodo-4-phenylaniline (CAS No. 858680-24-7)
2-iodo-4-phenylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 858680-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring an iodine substituent at the 2-position and an amino group at the 4-position of a phenyl ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a halogenated aromatic ring system, positions it as a key building block for the development of novel molecules with potential applications in medicinal chemistry and advanced material synthesis.
The synthesis and application of 2-iodo-4-phenylaniline have been explored in several cutting-edge research studies, particularly in the design of bioactive molecules. The presence of the iodine atom allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the construction of complex organic frameworks. These reactions are pivotal in pharmaceutical research, enabling the creation of heterocyclic compounds that may exhibit therapeutic efficacy.
In recent years, researchers have leveraged 2-iodo-4-phenylaniline as a precursor in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in cancer metabolism. The halogenated aromatic core of this compound provides a scaffold that can be modified to enhance binding affinity and selectivity, crucial factors in drug design. The amino group at the 4-position further allows for derivatization into amides, ureas, or other pharmacophores, expanding its synthetic versatility.
The compound's relevance extends beyond pharmaceuticals into the realm of materials science. Its ability to participate in metal-catalyzed reactions makes it a candidate for developing organic semiconductors and conductive polymers. These materials are integral to advancements in electronic devices, including flexible electronics and organic light-emitting diodes (OLEDs). The iodine substituent can influence charge transport properties, making 2-iodo-4-phenylaniline a promising candidate for optimizing these materials' performance.
Recent advances in computational chemistry have also highlighted the potential of 2-iodo-4-phenylaniline in drug discovery. Molecular modeling studies suggest that its structure can be tailored to modulate protein-protein interactions, offering insights into its role as an allosteric modulator. Such findings underscore the importance of this compound in designing molecules that interact with biological targets in novel ways, potentially leading to breakthroughs in treating complex diseases.
The industrial production of 2-iodo-4-phenylaniline (CAS No. 858680-24-7) involves meticulous synthetic protocols to ensure high yield and purity. Given its reactive nature, particularly the iodine moiety, careful control of reaction conditions is essential to prevent side products. Process optimization efforts often focus on minimizing waste and maximizing efficiency, aligning with global sustainability goals. The compound's handling requires adherence to standard laboratory safety protocols due to its potential reactivity with certain chemicals.
The future prospects for 2-iodo-4-phenylaniline are promising, with ongoing research exploring its role in next-generation therapeutics and smart materials. Collaborative efforts between academia and industry are likely to drive innovation, leveraging its unique structural features for applications that could transform multiple sectors. As our understanding of molecular interactions deepens, compounds like 2-iodo-4-phenylaniline will continue to play a pivotal role in advancing scientific discovery.
In conclusion, 2-iodo-4-phenylaniline (CAS No. 858680-24-7) represents a cornerstone in modern chemical synthesis and material science. Its versatility as a synthetic intermediate and its potential applications across pharmaceuticals and electronics highlight its significance. As research progresses, this compound is poised to contribute further to scientific advancements, underscoring its enduring value in both academic and industrial settings.
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